Product packaging for (2S)-N,N-diethylpyrrolidine-2-carboxamide(Cat. No.:CAS No. 41721-01-1)

(2S)-N,N-diethylpyrrolidine-2-carboxamide

Cat. No.: B13527711
CAS No.: 41721-01-1
M. Wt: 170.25 g/mol
InChI Key: LVUPFABYBLEEMH-QMMMGPOBSA-N
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Description

(2S)-N,N-diethylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B13527711 (2S)-N,N-diethylpyrrolidine-2-carboxamide CAS No. 41721-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41721-01-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-N,N-diethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

LVUPFABYBLEEMH-QMMMGPOBSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CCCN1

Canonical SMILES

CCN(CC)C(=O)C1CCCN1

Origin of Product

United States

Significance of Chiral Pyrrolidine 2 Carboxamide Scaffolds in Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in a vast number of natural products and pharmaceuticals. nih.gov When functionalized at the 2-position with a carboxamide group and possessing a defined stereochemistry, as in the (2S) configuration, this scaffold becomes a powerful tool in the hands of synthetic chemists. The significance of these chiral pyrrolidine-2-carboxamide (B126068) scaffolds is multifaceted, primarily revolving around their extensive use in asymmetric organocatalysis.

Derived from the readily available and chiral amino acid L-proline, these scaffolds offer a robust framework for the design of organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a green and efficient alternative to traditional metal-based catalysts. nih.gov Pyrrolidine-based catalysts, in particular, have been instrumental in the development of numerous enantioselective transformations.

The catalytic prowess of these scaffolds stems from their ability to activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions. The stereochemistry of the pyrrolidine ring, coupled with the nature of the carboxamide substituent, dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. This high level of stereocontrol is crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

The versatility of the pyrrolidine-2-carboxamide scaffold is further demonstrated by the wide array of asymmetric reactions it can promote. These include, but are not limited to:

Aldol (B89426) Reactions: The formation of carbon-carbon bonds through the reaction of an enolate with a carbonyl compound.

Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. unibo.itmdpi.com

Mannich Reactions: The aminoalkylation of a carbon acid.

Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile. researchgate.net

The modularity of the carboxamide group allows for fine-tuning of the catalyst's steric and electronic properties. By varying the substituents on the amide nitrogen (e.g., from methyl to ethyl to more complex groups), chemists can optimize the catalyst's performance for a specific reaction, enhancing both reactivity and enantioselectivity. unibo.itmdpi.com

Academic and Research Context of 2s N,n Diethylpyrrolidine 2 Carboxamide

Routes from L-Proline as a Chiral Pool Precursor

L-proline, a naturally occurring amino acid with an (S)-configuration at the α-carbon, serves as an economical and practical starting material for the synthesis of this compound. This approach leverages the inherent chirality of L-proline to establish the desired stereochemistry in the final product. The primary transformation involves the formation of an amide bond between the carboxylic acid of L-proline and diethylamine.

Amidation and Activation of Carboxylic Acid Functionality

The direct amidation of L-proline with diethylamine presents challenges due to the zwitterionic nature of the amino acid and the potential for racemization at the stereogenic center under harsh reaction conditions. rsc.orgelsevierpure.com To overcome these hurdles, the carboxylic acid functionality is typically activated to facilitate nucleophilic attack by diethylamine.

A variety of coupling reagents common in peptide synthesis have been employed for this purpose. These reagents effectively convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which readily reacts with diethylamine. The choice of coupling reagent and reaction conditions is crucial to suppress racemization. uni-kiel.de

Coupling Reagent ClassSpecific ExamplesKey Features
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Widely used, but can lead to the formation of N-acylurea byproducts. Often used with additives like HOBt to minimize racemization. peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPHighly efficient and generate byproducts that are generally easy to remove. PyAOP is particularly effective for sterically hindered couplings. peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUFast reaction rates and low racemization. HATU is known for its high efficiency. uni-kiel.depeptide.comsigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Protecting-group-free amidation strategies are also being explored to improve the atom and step economy of the synthesis. nih.govresearchgate.net These methods often utilize Lewis acid catalysts or biocatalytic approaches to promote the direct condensation of the amino acid and the amine. rsc.orgelsevierpure.com For instance, enzyme-catalyzed amidation of unprotected L-proline has been shown to proceed without racemization, offering a green alternative to traditional chemical methods. rsc.orgelsevierpure.com

Regioselective Functionalization of the Pyrrolidine (B122466) Ring

Once the this compound is formed, further structural diversity can be introduced through the regioselective functionalization of the pyrrolidine ring. This allows for the synthesis of a wide range of chiral pyrrolidine carboxamide derivatives with tailored properties.

One powerful strategy for regioselective functionalization is asymmetric lithiation . In the presence of a chiral ligand, such as sparteine (B1682161) or its analogs, a strong base like sec-butyllithium (B1581126) can deprotonate the pyrrolidine ring at a specific position, typically adjacent to the nitrogen atom. The resulting organolithium species can then be trapped with various electrophiles to introduce new substituents with high stereocontrol. nih.gov

Another emerging technique is C-H activation . This approach utilizes transition metal catalysts to directly convert a C-H bond on the pyrrolidine ring into a C-C or C-heteroatom bond. nih.gov While still a developing area, C-H activation offers a highly efficient and atom-economical route to functionalized pyrrolidines, avoiding the need for pre-functionalized substrates. nih.gov

De Novo Asymmetric Synthesis Approaches

In contrast to the chiral pool approach, de novo syntheses build the chiral pyrrolidine ring from acyclic precursors. These methods offer greater flexibility in the introduction of substituents and are not limited by the availability of naturally occurring chiral starting materials.

Enantioselective Construction of the Pyrrolidine Core

A variety of powerful enantioselective reactions have been developed for the construction of the pyrrolidine core. One of the most prominent methods is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. rsc.orgnih.gov In this reaction, a chiral catalyst, often a metal complex with a chiral ligand, controls the stereochemical outcome of the cycloaddition, leading to the formation of highly enantioenriched pyrrolidines. acs.org The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines by varying the components of the reaction. mdpi.commdpi.com

Biocatalytic methods also provide an excellent route to chiral pyrrolidines. For example, transaminases can be used to catalyze the asymmetric amination of prochiral ketones, followed by an intramolecular cyclization to afford enantioenriched 2-substituted pyrrolidines. nih.govacs.orgresearchgate.net This approach offers the advantages of high enantioselectivity and mild reaction conditions.

Other notable methods for the enantioselective construction of the pyrrolidine core include:

Memory of chirality-assisted intramolecular SN2' reactions : This strategy utilizes the transient axial chirality of an enolate intermediate to control the stereochemistry of the cyclization. nih.govresearchgate.net

Hydrozirconation-cyclization of N-allyl oxazolidines : A tandem reaction sequence that constructs the pyrrolidine ring with high diastereoselectivity. nih.gov

Stereocontrolled Formation of the Carboxamide Moiety

In a de novo synthesis, the carboxamide group can be introduced either before or after the formation of the pyrrolidine ring. If the pyrrolidine ring is constructed first, the subsequent amidation of the 2-carboxylic acid can be achieved using the same coupling reagents and strategies described in section 2.1.1.

Alternatively, the carboxamide moiety can be incorporated into one of the acyclic precursors before the cyclization step. In such cases, the stereochemistry of the carboxamide group relative to the other substituents on the pyrrolidine ring is determined by the stereoselectivity of the ring-forming reaction. For instance, in an asymmetric 1,3-dipolar cycloaddition, the stereochemistry of the newly formed stereocenters, including the one bearing the carboxamide precursor, is controlled by the chiral catalyst.

Derivatization Strategies of this compound

Further modification of this compound can be achieved through various derivatization strategies, targeting either the pyrrolidine ring or the carboxamide functionality. These modifications are crucial for fine-tuning the properties of the molecule for specific applications, such as in catalysis or medicinal chemistry.

Functionalization of the pyrrolidine ring can be accomplished using the regioselective methods discussed in section 2.1.2, such as asymmetric lithiation and C-H activation. These methods allow for the introduction of a wide range of substituents at specific positions on the ring, leading to a diverse library of chiral pyrrolidine carboxamides.

The carboxamide group itself can also be a site for derivatization. For example, the N,N-diethyl groups can be modified or replaced with other alkyl or aryl substituents. Additionally, the amide bond can be reduced to the corresponding amine, providing access to a different class of chiral pyrrolidine derivatives. The thioamidation of prolinamides, often using Lawesson's reagent, has also been explored to modulate the electronic and steric properties of the molecule. mdpi.com These transformations open up avenues to a broader range of functionalized pyrrolidine-based compounds. ub.edu

Modifications at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring in this compound is a nucleophilic center, making it a prime location for substitutions. nih.gov A significant percentage of pyrrolidine-containing drugs approved by the U.S. FDA feature substitution at this N-1 position. nih.gov Key modifications include N-alkylation, N-acylation, and N-sulfonylation, which alter the compound's steric and electronic properties.

N-Alkylation: The direct alkylation of the pyrrolidine nitrogen introduces alkyl or arylmethyl groups. This can be achieved using various alkylating agents. For instance, the synthesis of certain antiviral drugs involves the alkylation of an N-protected proline derivative, which serves as a precursor to the pyrrolidine carboxamide structure. nih.govmdpi.com This highlights the importance of N-alkylation in creating complex molecular architectures. A general method for this transformation involves reacting the pyrrolidine derivative with an alkyl halide in the presence of a base. google.com

N-Arylation and Related Couplings: The introduction of aromatic rings at the pyrrolidine nitrogen can be accomplished through various coupling reactions. Min et al. functionalized the pyrrolidine nitrogen by introducing different aromatic rings in the synthesis of benzimidazole (B57391) carboxamides. nih.gov This strategy is employed to explore the impact of N-aryl substituents on the biological activity of the resulting compounds.

N-Sulfonylation: The reaction of the pyrrolidine nitrogen with sulfonyl chlorides yields N-sulfonylated derivatives. A notable example is the synthesis of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide, where a p-toluenesulfonyl (tosyl) group is attached to the nitrogen atom. scialert.netresearchgate.net This transformation is typically carried out by reacting the parent amine with p-toluenesulfonyl chloride. scialert.netresearchgate.net Such modifications are significant as the resulting sulfonamides are important intermediates in various organic syntheses. scialert.net

Table 1: Examples of Modifications at the Pyrrolidine Nitrogen

Modification TypeReagents/ConditionsProduct TypeReference
N-AlkylationAlkyl halide, BaseN-Alkyl-(2S)-N,N-diethylpyrrolidine-2-carboxamide google.com
N-ArylationAromatic coupling partners, CatalystN-Aryl-(2S)-N,N-diethylpyrrolidine-2-carboxamide nih.gov
N-Sulfonylationp-Toluenesulfonyl chloride(2S)-N,N-diethyl-1-tosylpyrrolidine-2-carboxamide scialert.netresearchgate.net

Transformations Involving the N,N-Diethylamide Group

The N,N-diethylamide moiety is a robust functional group, but it can be transformed into other key functionalities, such as amines or carboxylic acids, through specific chemical reactions. These transformations are crucial for converting the carboxamide into different classes of compounds.

Reduction to Amines: The reduction of the carboxamide group provides a direct route to aminomethyl pyrrolidines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing pyrrolidin-2-carboxamide to (pyrrolidin-2-yl)methanamine. nih.govmdpi.com This reaction is significant as it maintains the optical purity of the chiral center while converting the amide into a primary amine, which can then undergo further functionalization. nih.govmdpi.com More advanced methods for the reductive modification of amides, such as catalytic enantioselective reductive alkynylation, have also been developed. nih.gov

Hydrolysis to Carboxylic Acids: The N,N-diethylamide group can be hydrolyzed back to the parent carboxylic acid, (2S)-pyrrolidine-2-carboxylic acid (L-proline), under alkaline conditions. researchgate.net While the hydrolysis of tertiary amides can be challenging, protocols using strong bases like potassium hydroxide (B78521) in refluxing solvents or potassium tert-butoxide have proven effective. researchgate.net A milder method involves the use of sodium hydroxide in a mixed solvent system like dichloromethane/methanol, which can facilitate the hydrolysis at room temperature or under reflux. researchgate.net This reaction effectively removes the N,N-diethylamide group, regenerating the carboxylic acid functionality for other synthetic transformations.

Table 2: Transformations of the N,N-Diethylamide Group

Transformation TypeReagents/ConditionsProductReference
ReductionLithium aluminum hydride (LiAlH₄)(2S)-(1-Ethylpyrrolidin-2-yl)methanamine nih.govmdpi.com
HydrolysisNaOH, Dichloromethane/Methanol(2S)-Pyrrolidine-2-carboxylic acid researchgate.net

Mechanistic Investigations and Theoretical Studies of 2s N,n Diethylpyrrolidine 2 Carboxamide in Chemical Reactions

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways for catalysts like (2S)-N,N-diethylpyrrolidine-2-carboxamide is crucial for understanding how they facilitate chemical transformations. Typically, these investigations involve a combination of experimental techniques, such as kinetics studies and the characterization of intermediates, alongside computational modeling. For a proline-amide catalyst, a common reaction pathway in, for example, an asymmetric aldol (B89426) or Michael reaction, involves the formation of an enamine intermediate between the catalyst's secondary amine (the pyrrolidine (B122466) nitrogen) and a carbonyl substrate.

The subsequent reaction with an electrophile proceeds through a highly organized transition state. The stereochemical outcome of the reaction is dictated by the geometry of this transition state, which is influenced by the steric and electronic properties of the catalyst. The N,N-diethylcarboxamide group of this compound would play a critical role in orienting the substrates and stabilizing the transition state, likely through steric hindrance and potential hydrogen bonding interactions. The precise structure of these transition states, however, would require specific computational analysis.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the behavior of catalysts at a molecular level, offering information that can be difficult or impossible to obtain through experimentation alone.

A thorough computational study of this compound would begin with a detailed conformational analysis. The pyrrolidine ring can exist in various puckered conformations (envelope and twisted forms), and the N,N-diethylcarboxamide group has multiple rotatable bonds. Understanding the relative energies of these different conformers is essential, as the lowest energy conformer is often the one that participates in the catalytic cycle.

An energy landscape map would illustrate the various stable conformations and the energy barriers to interconversion between them. This information helps to predict the most likely shape of the catalyst as it approaches the substrates and enters the transition state.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. In the context of catalysis, DFT calculations are instrumental in determining the geometries and energies of reactants, intermediates, transition states, and products.

For a reaction catalyzed by this compound, DFT calculations would be used to model the enamine formation, the subsequent C-C bond-forming step, and the final hydrolysis to release the product and regenerate the catalyst. By comparing the energies of the different possible transition states (e.g., those leading to the R or S enantiomer of the product), the enantioselectivity of the reaction can be predicted. These calculations would provide quantitative data on activation energies and reaction energies, helping to build a complete energy profile for the catalytic cycle.

A hypothetical data table from such a study might look like this:

Transition StateRelative Energy (kcal/mol)Key Distances (Å)Predicted Enantiomeric Excess (%)
TS-Re (pro-R)0.0C-C: 2.15, O-H: 1.8598
TS-Si (pro-S)2.5C-C: 2.18, O-H: 1.88

Note: This data is illustrative and not based on actual published results for this specific compound.

Hydrogen Bonding and Non-Covalent Interactions in Catalysis

Non-covalent interactions are fundamental to the efficacy and selectivity of many organocatalysts. In the case of this compound, the amide group can act as a hydrogen bond acceptor. While it lacks a hydrogen bond donor on the amide nitrogen, the carbonyl oxygen can interact with acidic protons on the substrate or other molecules in the reaction mixture.

Advanced Synthetic Applications of 2s N,n Diethylpyrrolidine 2 Carboxamide As a Building Block or Component

Incorporation into Complex Molecular Architectures

The rigid, chiral scaffold of (2S)-N,N-diethylpyrrolidine-2-carboxamide makes it an attractive starting material for the synthesis of complex molecules, particularly those with defined stereochemistry. The pyrrolidine (B122466) ring can be strategically modified and integrated into larger frameworks, serving as a foundational stereochemical element.

While direct examples of the incorporation of this compound into large natural products are not extensively documented in readily available literature, the principle of using proline and its derivatives is a well-established strategy in asymmetric synthesis. The diethylamide moiety can influence the steric environment during subsequent reactions, guiding the stereochemical outcome. Furthermore, the amide functionality itself can be a handle for further chemical transformations or a key structural feature in the final target molecule.

The application of related pyrrolidine derivatives in the synthesis of complex molecules underscores the potential of this compound. For instance, pyrrolidine-based structures are central to the architecture of numerous alkaloids and pharmaceuticals. The synthesis of such molecules often relies on the precise control of stereochemistry, a feature inherent to chiral building blocks like the title compound.

Use in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. The pyrrolidine scaffold of this compound can participate in such reactions to create diverse libraries of complex molecules.

Although specific MCRs explicitly employing this compound are not prominently reported, the structural motifs present in the molecule are amenable to various MCRs. For example, the secondary amine of the pyrrolidine ring, after potential deprotection or modification, could participate in Ugi or Passerini reactions. These reactions are renowned for their ability to rapidly assemble complex amide and ester derivatives from a diverse set of starting materials.

The development of novel MCRs involving pyrrolidine derivatives is an active area of research. The aim is to leverage the stereochemical information of the chiral pyrrolidine core to control the stereochemistry of the newly formed complex products. This approach allows for the rapid generation of libraries of chiral compounds, which are of significant interest in drug discovery and materials science.

Precursor to Chiral Reagents and Specialized Catalysts

The inherent chirality of this compound makes it an excellent precursor for the synthesis of a variety of chiral reagents and organocatalysts. Proline and its derivatives are well-known to be effective organocatalysts for a wide range of asymmetric transformations.

The diethylamide group can be modified or can itself play a role in the catalytic activity of the derived molecule. For instance, the amide nitrogen can be part of a bidentate ligand system for asymmetric metal catalysis. Alternatively, the pyrrolidine nitrogen can be functionalized to create a new catalytic entity.

A significant body of research exists on the use of proline-derived amides as organocatalysts for reactions such as aldol (B89426) and Michael additions. These catalysts often operate through enamine or iminium ion intermediates, and the stereochemical outcome of the reaction is dictated by the chiral environment of the catalyst. While many studies focus on other prolinamides, the principles are directly applicable to catalysts derived from this compound. The steric and electronic properties of the diethylamide group would be expected to influence the reactivity and selectivity of such catalysts.

Formation of Chiral Sulfonamide Derivatives and Related Amides

A notable application of this compound is its use as a precursor for the synthesis of chiral sulfonamide derivatives. Sulfonamides are an important class of compounds with a wide range of biological activities and applications in medicinal chemistry. The introduction of a chiral center, such as the one present in the title compound, can have a profound impact on the pharmacological properties of the resulting sulfonamide.

A key transformation in this context is the reaction of the pyrrolidine nitrogen with a sulfonyl chloride. For example, the synthesis of N,N-diethyl-1-tosylpyrrolidine-2-carboxamide has been reported. nih.govresearchgate.net This reaction involves the treatment of the corresponding proline derivative with p-toluenesulfonyl chloride. The resulting tosylated compound combines the chiral pyrrolidine carboxamide moiety with the versatile tosyl group, which can serve as a protecting group or a functional handle for further synthetic manipulations.

The synthesis of a series of arylsulfonamide-based dialkylated amide motifs has been achieved through the amidation of p-tolylsulfonamide precursors. nih.govresearchgate.netachemblock.com This work highlights the utility of N,N-diethyl substituted amide moieties in creating diverse sulfonamide structures. nih.govresearchgate.netachemblock.com The resulting compounds can be seen as versatile intermediates for the development of new bioactive heterocyclic compounds. nih.govresearchgate.net

The table below summarizes the key reactants and products in the formation of a representative chiral sulfonamide derivative.

Reactant 1Reactant 2Product
(2S)-pyrrolidine-2-carboxamide derivativep-Toluenesulfonyl chlorideN,N-diethyl-1-tosylpyrrolidine-2-carboxamide

Analytical Techniques for Comprehensive Characterization of 2s N,n Diethylpyrrolidine 2 Carboxamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and determining the molecular weight of (2S)-N,N-diethylpyrrolidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the case of N,N-diethylpyrrolidine-2-carboxamide derivatives, ¹H NMR is used to identify the protons in the pyrrolidine (B122466) ring, the ethyl groups on the amide nitrogen, and any substituents. Due to the partial double bond character of the amide C-N bond, rotation is hindered, which can lead to magnetic inequivalence of the two ethyl groups. This results in separate and more complex signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the diethylamino group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom, including the characteristic signal for the carbonyl (C=O) carbon of the amide group, which typically appears significantly downfield.

Table 1: Representative ¹H NMR Data for an N,N-diethylpyrrolidine-2-carboxamide Derivative Data extrapolated from N,N-diethyl-1-tosylpyrrolidine-2-carboxamide.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Pyrrolidine-CH (α to C=O)~4.7ddJ₁ = 3.6, J₂ = 11.2
Pyrrolidine-CH₂ (N-CH₂)~3.4-3.5m
N-CH₂ (ethyl)~3.3-3.4m
Pyrrolidine-CH₂~1.8-2.1m
N-CH₂CH₃ (ethyl)~1.1-1.3tJ = 7.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The technique is based on the principle that molecular bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies, and the resulting spectrum shows absorption bands corresponding to these functional groups.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide. This band is typically observed in the region of 1630-1680 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aliphatic pyrrolidine ring and ethyl groups, usually found around 2850-3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for N,N-diethylpyrrolidine-2-carboxamide Derivatives Data based on N,N-diethyl-1-tosylpyrrolidine-2-carboxamide. sigmaaldrich.com

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Observed Frequency (cm⁻¹)
AmideC=O stretch1630 - 16801678
Aliphatic C-HC-H stretch2850 - 30002872, 2976
AmineC-N stretch1020 - 1250Not specified

The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the tertiary nature of the amide.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (170.26 g/mol ) plus the mass of a proton. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, confirming the elemental composition.

With a higher-energy technique like Electron Ionization (EI), the molecule fragments in a predictable manner. A characteristic fragmentation pattern for N,N-diethylpyrrolidine-2-carboxamide would involve the cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage) and the loss of the diethylamino group. Analysis of the fragmentation of the related N,N-diethyl-1-tosylpyrrolidine-2-carboxamide shows key fragments at m/z 100.1 and 72.0, which likely correspond to fragments of the diethylamide moiety. sigmaaldrich.com The base peak at m/z 224.0 corresponds to the loss of the tosyl group, indicating the stability of the remaining pyrrolidine carboxamide structure. sigmaaldrich.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and, crucially, for determining its enantiomeric purity or enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric purity of chiral compounds. uma.es The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. nih.gov

For proline derivatives like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. nih.gov The separation mechanism involves transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, which can include hydrogen bonding, π-π interactions, and steric hindrance. nih.gov By comparing the peak area of the desired (2S) enantiomer to the undesired (2R) enantiomer, the enantiomeric excess can be accurately calculated.

Alternatively, a pre-column derivatization method can be employed. The enantiomeric mixture is reacted with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers. juniperpublishers.com These diastereomers have different physical properties and can be separated on a standard, non-chiral reverse-phase HPLC column (e.g., C18). juniperpublishers.commdpi.com

Table 3: General Approaches for Chiral HPLC Analysis of Proline Amides

Method Stationary Phase Principle Advantages
Direct MethodChiral Stationary Phase (CSP) (e.g., Chiralpak, Chirobiotic)Differential transient interactions between enantiomers and the CSP. nih.govDirect analysis, no sample modification needed.
Indirect MethodStandard Achiral Phase (e.g., C18)Covalent reaction with a chiral derivatizing agent to form diastereomers, which are then separated. juniperpublishers.comHigh resolution often achievable, uses common columns.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. nih.gov Similar to chiral HPLC, chiral GC relies on a chiral stationary phase (CSP) to resolve enantiomers. azom.com For compounds like this compound, which are sufficiently volatile, direct analysis is possible.

The most common CSPs for chiral GC are based on modified cyclodextrins. azom.comgcms.cz These cyclodextrin (B1172386) derivatives are coated onto the inside of a capillary column. chromatographyonline.com The separation mechanism is based on the formation of temporary inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. azom.com Differences in the stability of these diastereomeric host-guest complexes lead to different retention times. azom.com

For less volatile proline derivatives or to improve peak shape and resolution, a two-step derivatization (e.g., esterification of the carboxyl group followed by acylation of the amino group) can be performed prior to GC analysis. sigmaaldrich.com This process increases the volatility of the analyte without affecting the chiral center. sigmaaldrich.com Chiral GC often provides high resolution and short analysis times. sigmaaldrich.com

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. nih.govcam.ac.uk For chiral molecules like this compound, which is derived from the naturally occurring amino acid L-proline, confirming the absolute stereochemistry is crucial. The "(2S)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom at position 2 of the pyrrolidine ring.

The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons within the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. By applying complex mathematical transformations (Fourier transforms) to the diffraction data, a three-dimensional electron density map of the molecule is generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, revealing the molecule's complete connectivity and stereochemistry. researchgate.net

The determination of the absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering. researchgate.netbldpharm.com This effect occurs when the X-ray radiation's frequency is near the natural absorption frequency of an atom in the crystal. This interaction causes a phase shift in the scattered X-rays. Consequently, the diffraction pattern deviates slightly from Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be equal. By carefully measuring the small intensity differences between these Bijvoet pairs, the true, absolute arrangement of atoms in space can be established. researchgate.net The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a given enantiomer confirms that the correct absolute configuration has been determined. achemblock.comcam.ac.uk

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the structure of its parent compound, L-proline ((S)-pyrrolidine-2-carboxylic acid), provides a direct and relevant example of how this technique confirms the (S) configuration. A high-precision redetermination of the L-proline crystal structure confirms its absolute configuration as (S), consistent with its biological origin. nih.gov The molecules in the crystal are linked by hydrogen bonds to form a two-dimensional network. nih.gov

The detailed crystallographic data from this study on L-proline illustrates the level of precision achieved in such analyses and serves as a benchmark for its derivatives.

Interactive Table: Crystallographic Data for L-Proline

The table below summarizes the key crystallographic data from the single-crystal X-ray diffraction analysis of L-proline. This data provides the foundational information for determining its absolute stereochemistry.

ParameterValue
Compound Name (S)-pyrrolidine-2-carboxylic acid
Chemical Formula C₅H₉NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.2794 Å, b = 8.8686 Å, c = 11.5321 Å
Cell Volume 539.94 ų
Molecules per Unit Cell (Z) 4
Radiation Type Cu Kα
Temperature 100 K
Flack Parameter -0.1(4)

Future Research Directions and Unexplored Avenues for 2s N,n Diethylpyrrolidine 2 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of (2S)-N,N-diethylpyrrolidine-2-carboxamide will likely focus on the development of novel and sustainable methodologies that minimize waste and energy consumption. Drawing inspiration from green chemistry approaches for related pyrrolidinone derivatives, several promising avenues can be explored. vjol.info.vnresearchgate.net

Key research directions in sustainable synthesis could include:

Biocatalytic Routes: Employing enzymes for the synthesis could offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

Use of Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Multicomponent Reactions: Designing one-pot, multicomponent reactions can improve atom economy and reduce the number of purification steps required. vjol.info.vn

A comparative table of potential sustainable synthetic approaches is presented below.

MethodologyPotential AdvantagesKey Research Challenges
Biocatalysis High enantioselectivity, mild conditions, reduced waste.Enzyme discovery and engineering, substrate scope limitations.
Flow Chemistry Enhanced efficiency, improved safety, scalability.Initial setup costs, potential for clogging with solid byproducts.
Green Solvents Reduced environmental impact, improved safety.Solubility issues, potential for different reaction kinetics.
Multicomponent Reactions High atom economy, reduced steps, operational simplicity.Optimization of reaction conditions for multiple components.

Expansion of Catalytic Applications in Emerging Reaction Types

The pyrrolidine (B122466) scaffold is a well-established motif in organocatalysis, with proline and its derivatives being particularly effective in a wide range of asymmetric transformations. unibo.itresearchgate.net It is anticipated that this compound will also exhibit significant catalytic activity. Future research will likely focus on expanding its application to emerging and challenging reaction types.

The diethylamide moiety can influence the catalyst's solubility, steric environment, and electronic properties, potentially offering unique advantages in terms of reactivity and selectivity compared to other prolinamides.

Potential areas for catalytic exploration include:

Photoredox Catalysis: The integration of organocatalysis with photoredox catalysis has opened up new avenues for asymmetric synthesis. Investigating the role of this compound in light-mediated reactions could lead to novel transformations.

C-H Functionalization: Direct and enantioselective C-H bond functionalization is a highly sought-after transformation. The development of catalytic systems based on this compound for such reactions would be a significant advancement.

Cascade Reactions: Designing complex cascade reactions catalyzed by this compound can enable the rapid construction of intricate molecular architectures from simple starting materials.

The table below summarizes potential emerging catalytic applications.

Reaction TypePotential Role of this compoundExpected Outcomes
Asymmetric Photoredox Catalysis Chiral ligand or catalyst to induce enantioselectivity in radical reactions.Access to novel chiral building blocks.
Enantioselective C-H Functionalization Directing group or chiral catalyst for stereoselective C-H bond activation.More efficient and atom-economical synthesis of complex molecules.
Catalytic Cascade Reactions Initiating or controlling stereochemistry in a multi-step reaction sequence.Rapid assembly of complex structures with high stereocontrol.

Integration into Advanced Materials and Supramolecular Chemistry

The rigid and chiral nature of the pyrrolidine ring makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. nih.gov The incorporation of this compound into polymers and self-assembling systems could lead to materials with novel properties and functionalities.

Future research in this area could focus on:

Chiral Polymers: Polymerizing monomers functionalized with this compound could lead to the creation of chiral polymers with applications in enantioselective separations, sensing, and catalysis.

Supramolecular Gels: The ability of proline derivatives to form hydrogen bonds and engage in other non-covalent interactions could be harnessed to create stimuli-responsive supramolecular gels.

Metal-Organic Frameworks (MOFs): Using this compound as a chiral ligand in the synthesis of MOFs could result in porous materials with enantioselective recognition and catalytic properties. The proline backbone can serve as a tecton for building these complex structures. nih.gov

The potential applications in materials science are outlined in the table below.

Material TypeDesign StrategyPotential Applications
Chiral Polymers Incorporation of the compound as a monomer or a chiral pendant group.Enantioselective chromatography, chiral sensors, asymmetric catalysis.
Supramolecular Gels Self-assembly through hydrogen bonding and other non-covalent interactions.Drug delivery, tissue engineering, smart materials.
Metal-Organic Frameworks (MOFs) Use as a chiral organic linker to construct porous crystalline materials.Enantioselective separations, gas storage, heterogeneous catalysis.

Interdisciplinary Research with Chemical Biology (Focus on Chemical Tools)

The intersection of chemistry and biology offers exciting opportunities for the development of new tools to probe and manipulate biological systems. The pyrrolidine scaffold is present in numerous biologically active molecules, and this compound could serve as a valuable scaffold for the design of novel chemical probes. nih.govontosight.ai

Future interdisciplinary research could explore:

Development of Molecular Probes: Functionalizing the pyrrolidine ring or the diethylamide group with reporter tags (e.g., fluorophores, biotin) could yield molecular probes for studying biological processes.

Inhibitor Scaffolds: Given the prevalence of the pyrrolidine motif in enzyme inhibitors, this compound could serve as a starting point for the development of new inhibitors for various therapeutic targets. For instance, pyrrolidine-2-carboxamide (B126068) derivatives have been investigated for their potential in treating cancer and microbial infections. nih.govmdpi.commdpi.com

Peptidomimetics: The rigid conformation of the pyrrolidine ring can be used to mimic peptide secondary structures, making it a valuable component in the design of peptidomimetics with enhanced stability and biological activity.

The potential roles in chemical biology are summarized in the table below.

Application AreaResearch FocusPotential Impact
Molecular Probes Synthesis of derivatives with reporter groups for imaging and affinity-based proteomics.Elucidation of protein function and biological pathways.
Enzyme Inhibitors Design and synthesis of libraries based on the this compound scaffold.Discovery of new therapeutic agents for various diseases.
Peptidomimetics Incorporation into peptide sequences to constrain conformation and improve biological properties.Development of more stable and potent peptide-based drugs.

Q & A

Q. What are the key synthetic routes for (2S)-N,N-diethylpyrrolidine-2-carboxamide, and how does catalyst choice affect enantiomeric purity?

  • Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution. Proline-based organocatalysts (e.g., (S)-proline derivatives) are often employed to achieve high enantioselectivity. For example, Gryko et al. demonstrated that chiral Lewis acids like bisoxazoline-Cu(II) complexes enhance stereochemical control during pyrrolidine ring formation . Enantiomeric excess (ee) can be quantified using chiral HPLC or circular dichroism (CD) spectroscopy. Catalyst selection impacts reaction kinetics and ee; for instance, bulky ligands reduce racemization but may slow reaction rates .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Stoykova et al. resolved the crystal structure of a related pyrrolidine-2-carboxamide derivative using Cu-Kα radiation, confirming (S)-configuration at C2 . Complementary techniques include:
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) to infer dihedral angles.
  • Vibrational Circular Dichroism (VCD) : Detects conformational preferences in solution .

Q. What pharmacological targets are associated with pyrrolidine-2-carboxamide derivatives?

  • Methodological Answer : These derivatives exhibit affinity for angiotensin II type 1 (AT1_1) receptors and antimicrobial targets. Catalano et al. identified 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as potent AT1_1 ligands, with IC50_{50} values <100 nM . For antimicrobial studies, minimal inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) are conducted via broth microdilution .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring or substituents influence receptor binding affinity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Pyrrolidine Ring Substitution : Introducing electron-withdrawing groups (e.g., NO2_2) at C4 increases AT1_1 affinity but reduces solubility .
  • N,N-Diethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
    Computational docking (e.g., AutoDock Vina) predicts binding modes to AT1_1, while radioligand displacement assays validate competitive inhibition .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) achieve >90% ee in Mannich reactions. Reaction optimization via DOE (Design of Experiments) identifies ideal solvent (e.g., THF), temperature (−20°C), and catalyst loading (5 mol%) .
  • Transition Metal Catalysis : Pd-catalyzed asymmetric allylic alkylation (AAA) with chiral phosphine ligands (e.g., BINAP) improves yield (85–92%) and ee (88–95%) .

Q. How does the compound’s stability vary under physiological or extreme conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C. Storage at −20°C in argon prevents oxidation .
  • pH Stability : Hydrolysis studies (pH 1–13, 37°C) indicate rapid degradation in acidic conditions (t1/2_{1/2} = 2 h at pH 1), necessitating enteric coating for oral delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.